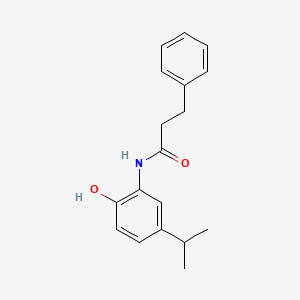
N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPAR-delta) agonists. It was originally developed as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. However, it has gained attention in the scientific community for its potential use as a performance-enhancing drug in sports. In
Mechanism of Action
N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide works by activating the PPAR-delta receptor, which plays a key role in regulating lipid metabolism, glucose metabolism, and inflammation. Activation of this receptor leads to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and increased endurance. It also has anti-inflammatory effects and can improve insulin sensitivity.
Biochemical and physiological effects:
This compound has been shown to improve lipid metabolism, reduce inflammation, and improve insulin sensitivity in animal studies. It has also been shown to increase endurance and improve exercise performance in both animal and human studies. However, its long-term effects on human health are still unknown, and more research is needed to fully understand its potential benefits and risks.
Advantages and Limitations for Lab Experiments
N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide has several advantages for lab experiments, including its ability to improve energy metabolism and increase endurance in animal models. However, it also has limitations, including its potential for off-target effects and its unknown long-term effects on human health. Researchers must be cautious when using this compound in lab experiments and should follow appropriate safety protocols.
Future Directions
There are several future directions for research on N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide, including its potential use in treating metabolic disorders, cardiovascular diseases, and cancer. It also has potential applications in sports, including improving endurance and reducing fatigue. However, more research is needed to fully understand its potential benefits and risks, and to develop safe and effective therapeutic strategies using this compound.
Synthesis Methods
N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide can be synthesized using a multistep process that involves the reaction of 2-bromo-5-isopropylphenol with 3-phenylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a reduction reaction using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Scientific Research Applications
N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide has been extensively studied for its potential use in treating metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. It has also been investigated for its potential use in treating cardiovascular diseases and cancer. In addition, it has gained attention in the sports community for its potential use as a performance-enhancing drug due to its ability to increase endurance and improve lipid metabolism.
properties
IUPAC Name |
N-(2-hydroxy-5-propan-2-ylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13(2)15-9-10-17(20)16(12-15)19-18(21)11-8-14-6-4-3-5-7-14/h3-7,9-10,12-13,20H,8,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZMFCDFJRGYMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5781889.png)
![1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5781894.png)
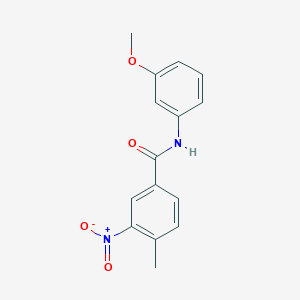



![ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5781940.png)
![N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5781945.png)
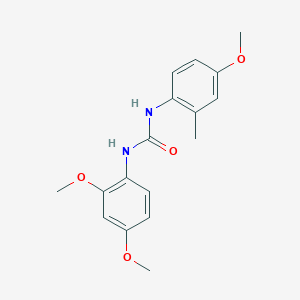
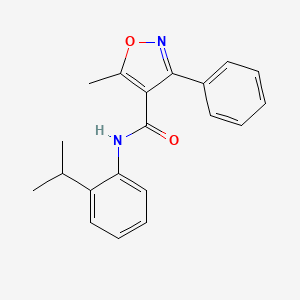
![2-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5781973.png)
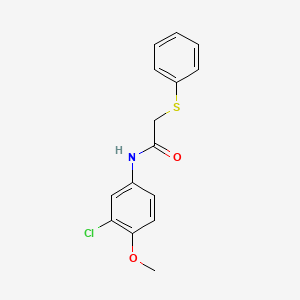
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5781977.png)
